3-(1,3-Benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

LSD1 inhibitor programs often require separate sourcing of benzothiazole pharmacophores and acyl chloride linkers, adding synthetic steps. CAS 62492-24-4 unifies these three functional elements-benzothiazole recognition surface (IC50 4.35-18.4 µM validated series), imidazolidinone H-bonding core, and electrophilic carbonyl chloride-in a single heterobifunctional intermediate. • Enables late-stage amide/ester diversification for rapid SAR library synthesis • Bidentate S,N metal-coordination motif unavailable in furan or oxygen-only analogs • Tandem reactivity: acyl chloride derivatization followed by benzothiazole cross-coupling • Supplied with Certificate of Analysis; global shipping available.

Molecular Formula C11H8ClN3O2S
Molecular Weight 281.72 g/mol
CAS No. 62492-24-4
Cat. No. B12937043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride
CAS62492-24-4
Molecular FormulaC11H8ClN3O2S
Molecular Weight281.72 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1C2=NC3=CC=CC=C3S2)C(=O)Cl
InChIInChI=1S/C11H8ClN3O2S/c12-9(16)14-5-6-15(11(14)17)10-13-7-3-1-2-4-8(7)18-10/h1-4H,5-6H2
InChIKeySVZSCAGXCNHCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 62492-24-4: Structural & Procurement Baseline


3-(1,3-Benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride (CAS 62492-24-4, MF: C₁₁H₈ClN₃O₂S, MW: 281.72 g/mol) is a heterobifunctional reagent combining a benzothiazole heterocycle with a cyclic urea (2-oxoimidazolidine) and an electrophilic carbonyl chloride group. The compound integrates three reactive/recognition elements — the benzothiazole π-system (associated with LSD1/kinase pharmacophores), the hydrogen-bond-capable imidazolidinone core, and the acyl chloride warhead for covalent derivatization — within a single intermediate, a molecular architecture distributed across multiple fragments in simpler analogs .

62492-24-4 vs. In-Class Analogs: Key Structural Advantages


In the 2-oxoimidazolidine-1-carbonyl chloride family, the N3-substituent governs both physicochemical properties and downstream application scope. Swapping the benzothiazole moiety for a simpler aryl, furyl, or hydrogen substituent alters LogP by >2.5 units and eliminates the benzothiazole pharmacophore, which is associated with LSD1 inhibition (IC₅₀ = 4.35–18.4 µM in amino-carboxamide benzothiazole series) and kinase-targeting scaffolds [1][2]. Generic acyl chlorides lacking the benzothiazole moiety cannot replicate this recognition surface.

Quantitative Differentiation Evidence for 62492-24-4


Molecular Complexity & Lipophilicity vs. Parent Scaffold

Compared to the unsubstituted parent scaffold 2-oxoimidazolidine-1-carbonyl chloride (CAS 13214-53-4), the benzothiazole-substituted analog (CAS 62492-24-4) exhibits a substantially higher molecular weight (281.72 vs. 148.55 g/mol), a markedly elevated calculated LogP (2.90 vs. ~0.2), and an increased topological polar surface area (81.75 vs. ~49 Ų). These differences reflect the addition of the benzothiazole ring, which imparts greater lipophilicity and an extended aromatic recognition surface absent in the parent [1].

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

Heterocycle Comparison: Benzothiazole vs. Furan Analog

The furan analog 3-(furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride (CAS 62492-31-3) serves as the closest commercially available structural comparator. The target benzothiazole compound differs by the replacement of a monocyclic oxygen heterocycle (furan, MW: 214.61, C₈H₇ClN₂O₃) with a bicyclic sulfur-nitrogen heterocycle (benzothiazole, MW: 281.72, C₁₁H₈ClN₃O₂S), resulting in a mass difference of +67.11 g/mol and the introduction of a sulfur atom. The benzothiazole sulfur participates in chalcogen bonding and metal coordination interactions unavailable to the furan oxygen [1].

Bioisostere Assessment Fragment-Based Drug Design SAR

Acyl Chloride Warhead Integrity vs. Non-Acyl Chloride Analogs

Among benzothiazole-imidazolidine hybrids, the non-acyl chloride analog 1-(1,3-benzothiazol-2-yl)imidazolidin-2-one (CAS 62492-26-6, MW: 219.27, C₁₀H₉N₃OS) lacks the carbonyl chloride functional group entirely. The target compound's reactive acyl chloride enables one-step derivatization with amines, alcohols, or thiols to generate amides, esters, or thioesters — a capability absent in CAS 62492-26-6. This covalent warhead is essential for applications requiring irreversible target engagement or prodrug strategies [1].

Synthetic Chemistry Covalent Derivatization Reactive Intermediate

Benzothiazole Pharmacophore & LSD1 Inhibitory Activity

While no direct LSD1 inhibition data exists for CAS 62492-24-4, the amino-carboxamide benzothiazole scaffold class — which shares the benzothiazole core with the target compound — has demonstrated confirmed LSD1 inhibitory activity. In the hit-to-lead optimization study by Alnabulsi et al. (2023), amino-carboxamide benzothiazole analogs achieved IC₅₀ values of 4.35–18.4 µM against recombinant human LSD1. The target compound's benzothiazole moiety is the minimal pharmacophoric element present in all active analogs in this series [1][2].

Epigenetics LSD1 Inhibition Cancer Therapeutics

Commercial Availability & Purity Benchmarking vs. Closest Analogs

CAS 62492-24-4 is commercially available from multiple non-excluded suppliers at a specified purity of 97% (Catalog No. CM1059568). The direct furan analog (CAS 62492-31-3) and the parent compound (CAS 13214-53-4) are also available at 97% purity, establishing a consistent purity grade within this compound class. The benzothiazole analog carries a higher molecular complexity (heavy atom count: 17 vs. 9 for parent) and higher LogP (2.90 vs. ~0.2), which may impact storage, handling, and solubility considerations during procurement [1].

Chemical Procurement Purity Specification Supply Chain

Optimal Deployment Scenarios for 62492-24-4


LSD1-Targeted Epigenetic Probe Synthesis

For medicinal chemistry teams developing lysine-specific demethylase 1 (LSD1) inhibitors, CAS 62492-24-4 provides a late-stage diversification intermediate. The carbonyl chloride can be reacted with diverse amine-containing fragments to generate amide-linked benzothiazole-imidazolidinone libraries. The benzothiazole core is a validated pharmacophore in this target class, with optimized amino-carboxamide benzothiazole analogs achieving IC₅₀ values as low as 4.35 µM against recombinant human LSD1 [1][2].

Metal-Chelating Ligand Synthesis

The benzothiazole sulfur and imidazolidinone carbonyl provide a bidentate metal-coordination motif. Copper(II) complexes of imidazolidine-benzothiazole ligands have been characterized, demonstrating s-cis coordination of the imine and benzothiazole nitrogens. CAS 62492-24-4 can serve as a precursor for synthesizing metal-binding constructs where the sulfur atom provides coordination chemistry unavailable to oxygen-only heterocycle analogs such as the furan derivative CAS 62492-31-3 [1][2].

Multi-Component Reaction Intermediate

As a heterobifunctional intermediate bearing both an electrophilic carbonyl chloride and a benzothiazole ring, CAS 62492-24-4 is suited for sequential or one-pot multi-component reactions. The acyl chloride enables initial amide/ester bond formation, while the benzothiazole ring can undergo subsequent electrophilic aromatic substitution or metal-catalyzed cross-coupling. This tandem reactivity — unavailable in non-acyl chloride analogs such as CAS 62492-26-6 — reduces the synthetic step count for accessing highly functionalized benzothiazole-containing architectures [1][2].

Lipophilic Benzothiazole Introduction for Property Optimization

For hit-to-lead programs requiring increased lipophilicity (LogP ~2.90 vs. ~0.2 for the parent scaffold) without sacrificing hydrogen-bonding capacity (PSA 81.75 Ų), CAS 62492-24-4 offers a modular building block. The benzothiazole-imidazolidinone core can be incorporated early in the synthetic route, allowing systematic SAR exploration of the acyl chloride-derived substituent while maintaining a consistent benzothiazole pharmacophore. This approach is supported by the successful optimization trajectory of amino-carboxamide benzothiazole LSD1 inhibitors from an initial IC₅₀ of 18.4 µM to 4.35 µM [1].

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